molecular formula C25H28O6 B3459904 2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID

2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID

Cat. No.: B3459904
M. Wt: 424.5 g/mol
InChI Key: QQWDJRVJXPOQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID is a synthetic organic compound with a complex structure It is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID typically involves multiple steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions. This reaction forms the tricyclic xanthene structure.

    Introduction of the Phenoxy Group: The phenoxy group is introduced through an etherification reaction, where the hydroxyl group of the xanthene core reacts with a phenol derivative.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification or acylation of the phenoxy group with acetic acid or an acetic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the xanthene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the xanthene structure, converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated xanthene derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for binding to specific biological targets, providing insights into biochemical processes.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with biological molecules makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the phenoxy and acetic acid moieties can interact with enzymes, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[2-Methoxy-4-(3,3,6,6-Tetramethyl-1,8-Dioxo-2,3,4,5,6,7,8,9-Octahydro-1H-Xanthen-9-Yl)Phenoxy]-N-Phenylacetamide: This compound shares a similar xanthene core but differs in the substituents attached to the phenoxy group.

    3,4,5,6-Tetramethyl-Octane: Although structurally different, this compound shares the tetramethyl substitution pattern.

Uniqueness

2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID is unique due to its combination of a xanthene core with a phenoxyacetic acid moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-24(2)9-16(26)22-18(11-24)31-19-12-25(3,4)10-17(27)23(19)21(22)14-5-7-15(8-6-14)30-13-20(28)29/h5-8,21H,9-13H2,1-4H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWDJRVJXPOQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC(=O)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID
Reactant of Route 2
2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID
Reactant of Route 3
Reactant of Route 3
2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID
Reactant of Route 4
2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID
Reactant of Route 5
2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID
Reactant of Route 6
Reactant of Route 6
2-[4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETIC ACID

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